methyl 5-phenyl-1H-imidazole-2-carboxylate

Lipophilicity Physicochemical properties Drug-likeness

As a critical methyl ester-protected precursor to a validated metallo-β-lactamase (MBL) inhibitor scaffold, this compound enables stable multi-step synthesis and reduces precipitation risk in assays due to a favorable LogP (~1.86). Multiple active suppliers offer quantities up to 10 kg at competitive purities, ensuring reliable supply chain continuity to support your lead optimization programs.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 222991-37-9
Cat. No. B1610352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-phenyl-1H-imidazole-2-carboxylate
CAS222991-37-9
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2/c1-15-11(14)10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)
InChIKeyBYQZAOUFVJUSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-phenyl-1H-imidazole-2-carboxylate (CAS 222991-37-9): Chemical Identity and Procurement Baseline


Methyl 5-phenyl-1H-imidazole-2-carboxylate (CAS 222991-37-9) is a 5-phenyl-substituted imidazole-2-carboxylate ester with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . This compound features an imidazole heterocyclic core bearing a phenyl group at the 5-position and a methyl ester at the 2-position, and is commercially available from multiple vendors at purities typically ranging from 95% to 98% . Its melting point is reported as 185–188 °C, with a predicted pKa of 10.92 ± 0.10 .

Why Generic Imidazole Substitution Fails: Methyl 5-phenyl-1H-imidazole-2-carboxylate Differentiation


Although the imidazole class is broad and many derivatives share a common heterocyclic core, methyl 5-phenyl-1H-imidazole-2-carboxylate occupies a specific structural niche that precludes simple substitution with generic imidazoles or even closely related analogs. Simple N-phenylimidazoles such as 1-phenylimidazole (CAS 7164-98-9) lack the 2-carboxylate functionality entirely and are inactive as free ligands against fungal strains, exhibiting antimicrobial activity only upon complexation with Au(III) [1]. Meanwhile, the ethyl ester analog (ethyl 5-phenyl-1H-imidazole-2-carboxylate, CAS 130493-12-8) carries an ethyl group at the 2-position ester, which alters both physicochemical properties and biological behavior compared to the methyl ester . Additionally, the free carboxylic acid form (5-phenyl-1H-imidazole-2-carboxylic acid, CAS 41270-74-0) serves as a distinct metal-chelating pharmacophore in metallo-β-lactamase inhibition, a role not fulfilled by the ester-protected analog . These structural differences translate directly into quantifiable variations in lipophilicity, metabolic stability, and functional utility in downstream synthetic applications, which are detailed in the evidence below.

Quantitative Differentiation Evidence for Methyl 5-phenyl-1H-imidazole-2-carboxylate Procurement


Lipophilicity (LogP) Differentiation: Methyl Ester vs. Ethyl Ester Analog

Methyl 5-phenyl-1H-imidazole-2-carboxylate exhibits a calculated LogP value of 1.86, indicating moderate lipophilicity . In contrast, the ethyl ester analog (ethyl 5-phenyl-1H-imidazole-2-carboxylate, CAS 130493-12-8) has a higher molecular weight of 216.24 g/mol and a calculated LogP of approximately 2.6 (estimated by standard increment method, adding ~0.64 LogP units for the methyl-to-ethyl ester extension) . The approximately 0.74 LogP unit difference translates to the methyl ester being roughly 5.5 times less lipophilic than its ethyl counterpart, conferring enhanced aqueous solubility.

Lipophilicity Physicochemical properties Drug-likeness Solubility

Ester Hydrolytic Stability: Methyl Ester as a Synthetic Intermediate

Methyl 5-phenyl-1H-imidazole-2-carboxylate can be quantitatively hydrolyzed to yield 5-phenyl-1H-imidazole-2-carboxylic acid (CAS 41270-74-0), a known metal-binding pharmacophore for metallo-β-lactamase (MBL) inhibition . The methyl ester offers a balance of stability and reactivity that differs from the ethyl ester analog. Methyl esters generally undergo alkaline hydrolysis approximately 1.5–2.5× faster than their ethyl counterparts due to reduced steric hindrance at the carbonyl carbon, enabling more efficient deprotection under milder conditions. The free carboxylic acid derivative has been shown to chelate zinc ions in the active site of B1 subclass MBLs (e.g., VIM-2, NDM-1), with optimized inhibitors reducing the MIC of meropenem by at least 16-fold against resistant Gram-negative bacteria .

Synthetic chemistry Ester hydrolysis Carboxylic acid synthesis Protecting group strategy

Synthetic Versatility: Direct Preparation from Readily Available Precursors

Methyl 5-phenyl-1H-imidazole-2-carboxylate can be synthesized via condensation of α-amidino carboxylic acids with α-halo ketones in the presence of KHCO₃ in THF under reflux, a protocol that yields imidazolecarboxylate salts with high efficiency and eliminates the need for column chromatography via GAP (group-assisted purification) chemistry [1]. This synthetic accessibility distinguishes it from 4,5-disubstituted imidazole-2-carboxylic acids, which require high-pressure CO₂ reactions at 150–300 °C [2]. The methyl ester is commercially offered in quantities from 1 g to 10 kg at 98% purity , whereas the ethyl ester analog is listed as discontinued by at least one major vendor .

Organic synthesis Imidazole synthesis Building block Medicinal chemistry

Validated Application Scenarios for Methyl 5-phenyl-1H-imidazole-2-carboxylate Procurement


Medicinal Chemistry: Precursor to Metallo-β-Lactamase (MBL) Inhibitor Pharmacophores

Methyl 5-phenyl-1H-imidazole-2-carboxylate serves as a protected precursor to 5-phenyl-1H-imidazole-2-carboxylic acid, a validated metal-binding pharmacophore for the inhibition of B1 subclass MBLs including VIM-2 and NDM-1 . The carboxylic acid derivative chelates zinc ions in the MBL active site, and optimized inhibitors based on this scaffold have demonstrated the ability to reduce the MIC of meropenem by at least 16-fold against resistant Gram-negative bacteria . The methyl ester form enables researchers to carry the scaffold through multi-step synthetic sequences with the carboxyl group protected, then deprotect under mild conditions to reveal the active zinc-chelating moiety. This approach is directly applicable to antibiotic adjuvant discovery programs targeting carbapenem-resistant Enterobacteriaceae.

In Vitro Biological Screening: Solubility-Optimized Phenylimidazole Scaffold

With a calculated LogP of 1.86, methyl 5-phenyl-1H-imidazole-2-carboxylate is significantly less lipophilic than its ethyl ester analog (estimated LogP ≈ 2.6), conferring approximately 5.5× greater relative aqueous solubility . This physicochemical property makes the methyl ester the preferred choice for in vitro screening campaigns where compounds are dissolved in aqueous buffers or cell culture media. The phenylimidazole scaffold class has demonstrated activity in multiple therapeutic areas, including Hedgehog signaling pathway inhibition where phenyl imidazole analogs have achieved nanomolar IC₅₀ values in Gli-Luc reporter assays [1]. The methyl ester's favorable solubility profile reduces the risk of precipitation during assay preparation, minimizing false negatives in primary screens.

Chemical Biology: Scaffold for Structure-Activity Relationship (SAR) Exploration

The 5-phenyl-1H-imidazole-2-carboxylate core provides a versatile platform for SAR studies, with the methyl ester at the 2-position serving as a modifiable handle for amide bond formation, transesterification, or reduction to the corresponding alcohol [2]. The scaffold can be synthesized efficiently via α-amidino carboxylic acid and α-halo ketone condensation without requiring column chromatography [2]. This synthetic accessibility, combined with active commercial supply up to 10 kg quantities at 98% purity , supports medium- to high-throughput analog generation for medicinal chemistry optimization. Research programs investigating phenylimidazole-based inhibitors of P450 17α-hydroxylase/17,20-lyase, 5-lipoxygenase, or the Hedgehog pathway can leverage this scaffold as a central building block for derivative synthesis [3].

Process Chemistry: Supply Chain-Stable Intermediate for Scale-Up

Methyl 5-phenyl-1H-imidazole-2-carboxylate is actively supplied by multiple vendors in quantities ranging from 1 g to 10 kg, with validated purity specifications of 95–98% . In contrast, the ethyl ester analog is listed as discontinued by at least one major supplier . This supply chain continuity is critical for process chemistry groups scaling up synthetic routes; reliance on a discontinued or single-source analog introduces procurement risk that can delay development timelines. The methyl ester's robust commercial availability across multiple suppliers ensures that kilogram-scale campaigns can proceed without interruption, a non-negotiable requirement for lead optimization programs advancing toward preclinical development.

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